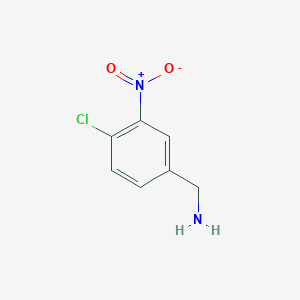

(4-Chloro-3-nitrophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZQTLPQIDVMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Chloro-3-nitrophenyl)methanamine: A Strategic Scaffold in Medicinal Chemistry

Topic: (4-Chloro-3-nitrophenyl)methanamine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Chloro-3-nitrophenyl)methanamine (CAS: 100398-63-8) serves as a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses a nucleophilic benzylamine handle, an electrophilic aryl chloride activated by an ortho-nitro group, and a latent aniline equivalent (the nitro group). This trifunctional nature allows it to serve as a core scaffold for constructing complex heterocycles, particularly quinoxalines and benzimidazoles used in kinase inhibitors and anti-infectives. This guide details its physicochemical properties, robust synthetic protocols, and strategic utility in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The compound is most stable and commercially available as its hydrochloride salt (CAS: 116599-39-4) due to the oxidative sensitivity of the free benzylamine.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | (4-Chloro-3-nitrophenyl)methanamine | |

| Common Synonyms | 4-Chloro-3-nitrobenzylamine; 4-Chloro-3-nitrobenzenemethanamine | |

| CAS Number (Free Base) | 100398-63-8 | |

| CAS Number (HCl Salt) | 116599-39-4 | Preferred form for storage |

| Molecular Formula | ||

| Molecular Weight | 186.60 g/mol (Free Base); 223.06 g/mol (HCl) | |

| Physical State | Off-white to pale yellow crystalline powder | Nitro group imparts yellow hue |

| Melting Point | 240–245 °C (dec) for HCl salt | Free base is lower melting/oil |

| Solubility | Water (High for HCl salt), DMSO, Methanol | Free base soluble in DCM, EtOAc |

| pKa (Conjugate Acid) | ~9.2 (Estimated for benzylamine | Typical for primary benzylamines |

| Hammett Parameters | Strongly electron-deficient ring |

Synthetic Routes & Manufacturing[7]

Synthesizing this molecule requires careful chemoselectivity to avoid reducing the nitro group or displacing the labile chlorine atom. Two primary routes are established: the Nitrile Reduction Route (Industrial) and the Delepine/Gabriel Route (Laboratory High-Fidelity).

Route A: Chemoselective Reduction of Nitriles (Industrial)

Direct reduction of 4-chloro-3-nitrobenzonitrile using standard hydrogenation (

-

Reagents:

or -

Mechanism: Borane coordinates to the nitrile nitrogen, facilitating hydride transfer. It is kinetically selective for nitriles over nitro groups at low temperatures.

-

Critical Control Point: Temperature must be maintained <0 °C initially to prevent thermal runaway and over-reduction.

Route B: The Delepine Reaction (Laboratory Standard)

This route avoids reduction entirely, ensuring the nitro and chloro groups remain intact. It proceeds via the benzyl halide.

Protocol:

-

Halogenation: 4-Chloro-3-nitrotoluene

4-Chloro-3-nitrobenzyl bromide. -

Quaternization: React benzyl bromide with Hexamethylenetetramine (HMTA) in

to form the quaternary ammonium salt. -

Hydrolysis: Acidic hydrolysis (HCl/EtOH) releases the primary amine as the hydrochloride salt.

Visualization: Synthetic Pathways

Figure 1: Comparative synthetic routes.[1] Route A is preferred for scale; Route B for purity.

Reactivity Profile & Functional Group Transformations

The utility of (4-Chloro-3-nitrophenyl)methanamine lies in its ability to undergo sequential, orthogonal reactions.

The "Hot Spot"

The chlorine atom is activated by the ortho-nitro group and the para-aminomethyl group (inductive withdrawal).

-

Reaction: Nucleophilic Aromatic Substitution (

). -

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Conditions: Mild base (

or DIPEA) in polar aprotic solvents (DMF, DMSO, NMP) at 60–100 °C. -

Self-Polymerization Risk: The free base contains both a nucleophile (

) and an electrophile (

Benzylamine Derivatization

The primary amine is the most nucleophilic site and reacts typically with acyl chlorides, isocyanates, and sulfonyl chlorides.

-

Strategy: Functionalize the amine first to install the linker, then perform

on the core to diversify the library.

Nitro Reduction & Cyclization

Reducing the nitro group after

Visualization: Reactivity Logic

Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility in library generation.

Experimental Protocol: Amide Coupling & Sequence

Objective: Synthesis of a scaffold for a kinase inhibitor library.

Step 1: Protection/Functionalization of the Amine

-

Suspend (4-Chloro-3-nitrophenyl)methanamine HCl (1.0 equiv) in dry DCM.

-

Add DIPEA (3.0 equiv) to liberate the free base.

-

Cool to 0 °C and add the desired Acyl Chloride (1.1 equiv) dropwise.

-

Monitor by TLC (EtOAc/Hexane). The reaction is usually complete in 1 hour.

-

Workup: Wash with 1N HCl, then Sat.

. Dry organic layer over

Step 2: Displacement

-

Dissolve the amide intermediate from Step 1 in DMF (0.2 M).

-

Add the nucleophile (e.g., Morpholine, 1.5 equiv) and

(2.0 equiv). -

Heat to 80 °C for 4–6 hours. The solution typically turns deep yellow/orange (characteristic of 2-nitroanilines).

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[2][3][1][4]

Handling, Stability & Safety

-

Hazards: As a nitro-aromatic amine, treat as a potential mutagen and skin sensitizer. The free base can cause severe eye irritation.

-

Storage: Hygroscopic. Store the HCl salt in a desiccator at room temperature. The free base oxidizes in air to form imines/aldehydes; store under Nitrogen at -20 °C if isolated.

-

Incompatibility: Strong oxidizing agents, strong bases (induces polymerization of free base).

References

-

ChemicalBook. (2025). 4-Chloro-3-nitrobenzylamine hydrochloride Properties and CAS Data.Link

-

Sigma-Aldrich. (2024). 4-Chloro-3-nitrobenzonitrile Product Specification & Synthesis Precursors.Link

-

BenchChem. (2025).[3] Technical Guide: Synthesis of N-Substituted Benzamides using Nitro-benzyl precursors.Link

-

GuideChem. (2024). Safety Data Sheet (SDS) for Nitrobenzylamine derivatives.Link

-

PubChem. (2025). Compound Summary: (4-Chloro-3-nitrophenyl)methanamine.[5][6][7][8] National Library of Medicine. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chloro-3-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-CHLORO-3-NITROBENZYLAMINE HYDROCHLORIDE CAS#: 116599-39-4 [amp.chemicalbook.com]

- 6. 1881330-49-9|[(3-Chloro-4-nitrophenyl)methyl]diethylamine|BLD Pharm [bldpharm.com]

- 7. 116599-39-4|(4-Chloro-3-nitrophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. arctomsci.com [arctomsci.com]

(4-Chloro-3-nitrophenyl)methanamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (4-Chloro-3-nitrophenyl)methanamine

Executive Summary

(4-Chloro-3-nitrophenyl)methanamine is a valuable substituted benzylamine intermediate in medicinal and materials chemistry. Its trifunctional nature—comprising a reactive benzylamine moiety, an electron-withdrawing nitro group, and a halogenated aromatic ring—makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers and process chemists. We will delve into two primary, multi-step strategies: the reductive amination of a benzaldehyde precursor and the reduction of a benzonitrile intermediate. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, field-proven experimental protocols. A comparative analysis is included to guide the scientist in selecting the optimal route based on laboratory capabilities, safety considerations, and desired scale.

Introduction: Strategic Considerations for Synthesis

The synthesis of (4-Chloro-3-nitrophenyl)methanamine, a molecule featuring both a reducible nitro group and a primary amine, demands careful strategic planning to ensure chemoselectivity. The primary challenge lies in constructing the benzylamine functional group (-CH₂NH₂) without affecting the nitro group (-NO₂). Direct amination of a corresponding benzyl halide is often complicated by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[1] Therefore, more controlled, indirect methods are preferred.

This guide focuses on two robust and widely applicable synthetic routes:

-

The Reductive Amination Pathway: A two-step sequence involving the initial synthesis of the key intermediate, 4-chloro-3-nitrobenzaldehyde, followed by its direct reductive amination. This is often the preferred method due to its high efficiency and control.[2]

-

The Nitrile Reduction Pathway: An alternative two-step route that begins with the synthesis of 4-chloro-3-nitrobenzonitrile, which is subsequently reduced to the target primary amine. This pathway presents unique chemoselectivity challenges that will be discussed in detail.

Both pathways commence from readily available 4-substituted benzoyl derivatives, making them practical for laboratory-scale and potential scale-up operations.

Part I: The Reductive Amination Pathway

This pathway is arguably the most efficient and reliable method for preparing (4-Chloro-3-nitrophenyl)methanamine. It proceeds in two distinct, high-yielding steps: the nitration of a commercially available precursor to form the key aldehyde, followed by a one-pot reductive amination to install the primary amine.

Workflow for the Reductive Amination Pathway

Caption: The two-step synthesis via the reductive amination of an aldehyde intermediate.

Step 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde

The synthesis of the aldehyde intermediate is achieved via the electrophilic aromatic substitution (nitration) of 4-chlorobenzaldehyde.[3]

Causality of Reaction: The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzene ring. The chloro group (-Cl) is an ortho, para-director, while the aldehyde group (-CHO) is a meta-director. Both groups direct the incoming electrophile, the nitronium ion (NO₂⁺), to the position ortho to the chlorine and meta to the aldehyde, yielding the desired 4-chloro-3-nitrobenzaldehyde as the major product.[3] The use of a strong acid catalyst, typically sulfuric acid (H₂SO₄), is essential to protonate nitric acid and generate the highly electrophilic nitronium ion.[3]

Quantitative Data Summary

| Parameter | Value | Source(s) |

| Starting Material | 4-Chlorobenzaldehyde | [3][4][5] |

| Reagents | Fuming Nitric Acid, Sulfuric Acid | [3][5] |

| Reaction Temperature | Below 10°C | [3][5] |

| Reaction Time | ~2 hours | [4][5] |

| Reported Yield | 89% - 97% | [4][5] |

| Appearance | Off-white to light yellow powder/crystals | [4][5] |

| Melting Point | 61-65°C | [4][5] |

Detailed Experimental Protocol: Nitration of 4-Chlorobenzaldehyde [4][5]

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a thermometer, prepare a nitrating mixture by combining sulfuric acid (55 mL) and fuming nitric acid (55 mL). Cool this mixture to 5°C in an ice-salt bath.

-

Addition of Substrate: To the cold, stirring nitrating mixture, add 4-chlorobenzaldehyde (70 g, 0.5 mol) in small portions, ensuring the internal temperature does not exceed 10°C.

-

Reaction: Continue stirring the mixture at 5-10°C for 2 hours after the addition is complete.

-

Quenching and Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing 1 L of crushed ice and water, while maintaining vigorous stirring. The crude product will precipitate as a solid.[3][4]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to remove residual acids.

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and add water dropwise until persistent turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[4]

-

Drying: Collect the pure, white, needle-like crystals by filtration and dry them under vacuum to obtain the final product, 4-chloro-3-nitrobenzaldehyde.[4]

Step 2: Reductive Amination to (4-Chloro-3-nitrophenyl)methanamine

Reductive amination is a highly effective method for forming amines from carbonyl compounds.[2] It involves the initial reaction of the aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Causality of Reagent Choice: A key aspect of this step is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation.[6] It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde. This selectivity prevents the competitive reduction of the aldehyde to the corresponding alcohol, leading to higher yields of the desired amine.[2][6] This method also proceeds under conditions mild enough to not affect the nitro group.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde (18.5 g, 0.1 mol) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (250 mL).[6]

-

Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, ~1.2 equivalents) to the flask. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, ~25.4 g, 0.12 mol) portion-wise, monitoring for any exotherm.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (4-Chloro-3-nitrophenyl)methanamine.

Part II: The Nitrile Reduction Pathway

An alternative strategy involves the synthesis and subsequent reduction of 4-chloro-3-nitrobenzonitrile. While viable, this route presents a significant chemoselectivity challenge: the nitrile group must be reduced to a primary amine while leaving the nitro group intact.

Workflow for the Nitrile Reduction Pathway

Caption: The two-step synthesis via the reduction of a nitrile intermediate.

Step 1: Synthesis of 4-Chloro-3-nitrobenzonitrile

Similar to the aldehyde synthesis, the nitrile precursor is prepared by nitrating 4-chlorobenzonitrile.[7] The directing effects of the chloro (-Cl) and cyano (-CN) groups are analogous to the previous example, leading to the desired 3-nitro product.

Detailed Experimental Protocol: Nitration of 4-Chlorobenzonitrile [7]

-

Reaction Setup: In a 50 mL three-neck flask, add 95% concentrated sulfuric acid (20 mL) and cool in an ice bath to below 0°C.

-

Addition of Substrate: Add 4-chlorobenzonitrile (4.79 g, 40.1 mmol) and stir until completely dissolved.

-

Nitration: Slowly add 95% fuming nitric acid (4.0 g, 63 mmol) dropwise over 1 hour, maintaining the temperature below 0°C. After the addition, continue stirring at low temperature for an additional 30 minutes.

-

Quenching and Precipitation: Pour the reaction mixture slowly into 100 mL of ice water to precipitate a white solid.

-

Filtration and Washing: Filter the solid and wash the filter cake with a 5% sodium bicarbonate solution, followed by water until neutral.

-

Purification: Recrystallize the crude solid from an 80% ethanol/water solution and dry at 60°C to obtain pure 4-chloro-3-nitrobenzonitrile.[7]

Step 2: Selective Reduction of the Nitrile

This step is the critical and most challenging part of this pathway. Many common reagents for nitrile reduction, such as lithium aluminum hydride (LiAlH₄) or standard catalytic hydrogenation (H₂/Pd-C), will also readily reduce the nitro group, leading to the di-amino product or other undesired side products.[8] Achieving selective reduction requires carefully chosen conditions.

Causality of Reaction Conditions: The goal is to find a catalytic system or chemical reductant that has a high affinity for the nitrile group but low reactivity towards the aromatic nitro group under the reaction conditions. This can sometimes be achieved by using specific catalysts (e.g., modified Raney Nickel or Rhodium catalysts) under controlled hydrogen pressure and temperature, or by using chemical reductants like borane complexes that can show selectivity. This step often requires significant optimization for a specific substrate.

Example Protocol: Catalytic Hydrogenation (Illustrative)

Note: This is an illustrative protocol, and specific catalyst and condition screening would be necessary for optimal results.

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-3-nitrobenzonitrile (18.2 g, 0.1 mol) in a suitable solvent like ethanol or THF.

-

Catalyst Addition: Add a specialized catalyst (e.g., a poisoned palladium catalyst or a specific rhodium catalyst, ~5 mol %).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (pressure and temperature to be optimized, e.g., 50 psi at room temperature) and agitate vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS, being careful to analyze for the disappearance of starting material and the appearance of the desired product versus over-reduction products.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Comparative Analysis of Synthesis Pathways

| Feature | Reductive Amination Pathway | Nitrile Reduction Pathway |

| Starting Material | 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile |

| Key Challenge | Standard organic transformations. | Achieving chemoselective reduction of the nitrile without reducing the nitro group. |

| Predictability & Reliability | High. The reactions are well-established and generally high-yielding.[6] | Moderate to Low. The selective reduction step often requires extensive optimization. |

| Reagent Safety | Uses borohydride reagents which require standard care. | May involve flammable hydrogen gas under pressure or highly reactive metal hydrides. |

| Overall Yield | Typically higher and more reproducible. | Highly dependent on the success of the challenging reduction step. |

| Recommendation | Highly Recommended. This is the preferred route for its reliability, control, and use of well-understood transformations. | Feasible, but recommended only if the reductive amination route is not viable or if a specific selective reduction protocol has been established. |

Conclusion

For the synthesis of (4-Chloro-3-nitrophenyl)methanamine, the reductive amination pathway starting from 4-chlorobenzaldehyde is the superior and recommended strategy. This route employs two reliable and high-yielding steps: a straightforward nitration followed by a chemoselective reductive amination. The causality for each step is well-understood, and the protocols are robust and validated in the chemical literature. While the nitrile reduction pathway is a mechanistically valid alternative, it introduces a significant chemoselectivity challenge that can complicate the synthesis, potentially leading to lower yields and the need for extensive process optimization. For researchers and drug development professionals requiring reliable access to this important building block, the reductive amination approach offers the most direct and efficient path to the target molecule.

References

-

Gabriel Synthesis. (n.d.). In Name Reactions in Organic Chemistry. Cambridge University Press. Available at: [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Organic Chemistry Tutor. Available at: [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Chloro-3-Nitrobenzonitrile Supplier & Manufacturer | Factory Price [nj-finechem.com]

(4-Chloro-3-nitrophenyl)methanamine (CAS 100398-63-8): Structural Profiling, Synthetic Workflows, and Application in mPGES-1 Inhibitor Development

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of downstream drug development. (4-Chloro-3-nitrophenyl)methanamine (CAS 100398-63-8) [1] stands out as a highly versatile synthon. Characterized by an electrophilic aromatic core and a highly nucleophilic benzylic amine, this compound serves as a critical intermediate in the synthesis of advanced therapeutics. Most notably, it is a foundational building block in the development of triazolone-based inhibitors targeting microsomal prostaglandin E synthase-1 (mPGES-1) [2], a next-generation approach to treating inflammation and pain without the gastrointestinal toxicities associated with traditional NSAIDs.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing you with the mechanistic causality behind its reactivity, self-validating synthetic protocols, and the biological rationale driving its use in current pharmaceutical pipelines.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic reactivity of (4-Chloro-3-nitrophenyl)methanamine requires an analysis of its electronic distribution. The aromatic ring is heavily deactivated toward electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group (

Table 1: Quantitative Physicochemical Data

| Parameter | Specification |

| Chemical Name | (4-Chloro-3-nitrophenyl)methanamine |

| CAS Registry Number | 100398-63-8 (Free Base) / 116599-39-4 (HCl Salt) |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol (Free Base) / 223.06 g/mol (HCl Salt) |

| SMILES String | c1cc(c(cc1CN)[O-])Cl |

| Physical State | Pale yellow to off-white crystalline powder |

| Storage Conditions | Inert atmosphere, 2-8°C, protected from light |

Note: In practical laboratory settings, the hydrochloride salt (CAS 116599-39-4) is overwhelmingly preferred due to its enhanced stability against oxidative degradation and atmospheric carbon dioxide absorption.

Primary Application Domain: Targeting the mPGES-1 Pathway

The most prominent application of (4-Chloro-3-nitrophenyl)methanamine derivatives is in the synthesis of mPGES-1 inhibitors[2]. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors block the cyclooxygenase enzymes (COX-1/COX-2), halting the production of Prostaglandin H2 (PGH2). Because PGH2 is the universal precursor for multiple prostanoids—including cardioprotective and gastroprotective prostacyclin (PGI2)—upstream inhibition often leads to severe side effects.

Research by Kojima et al. [3] and Nakanishi et al. [4] demonstrates that selectively inhibiting mPGES-1, the terminal enzyme responsible for isomerizing PGH2 specifically into the pro-inflammatory Prostaglandin E2 (PGE2), suppresses inflammation and tumor progression while sparing beneficial prostanoids.

Fig 1: Arachidonic acid cascade highlighting selective mPGES-1 inhibition.

Synthetic Methodologies: Amide Coupling Workflow

To integrate this building block into a larger pharmacophore, the primary benzylic amine is typically acylated. The following protocol details the synthesis of N-(4-chloro-3-nitrobenzyl)cyclopropanecarboxamide, a validated intermediate in mPGES-1 inhibitor development [2].

Step-by-Step Methodology & Mechanistic Causality

Step 1: Reactant Preparation Suspend (4-chloro-3-nitrophenyl)methanamine hydrochloride (1.0 eq, 0.700 g, 3.14 mmol) in anhydrous Tetrahydrofuran (THF) (15 mL) under an inert nitrogen atmosphere. Causality: THF is selected over dichloromethane (DCM) because it offers superior solubility for the resulting amide product and prevents emulsion formation during the subsequent aqueous workup.

Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (3.0 mL, excess) to the suspension. Causality: DIPEA serves a dual purpose. First, it neutralizes the HCl salt, liberating the active free amine. Second, its significant steric bulk prevents it from acting as a competing nucleophile when the highly reactive acyl chloride is introduced.

Step 3: Acylation Cool the reaction mixture to 0°C using an ice bath. Dropwise, add cyclopropylcarbonyl chloride (1.5 eq, 0.490 g, 4.71 mmol). Causality: The dropwise addition at 0°C strictly controls the exothermic nature of the acylation. This thermal regulation prevents the degradation of the acyl chloride and minimizes the formation of di-acylated byproducts. Allow the reaction to warm to room temperature over 2 hours.

Step 4: Reaction Monitoring (Self-Validating System)

Monitor the reaction via LC-MS.

Self-Validating Check: The protocol is designed to be self-verifying. The reaction is deemed strictly complete when the starting material mass (

Step 5: Workup & Purification Quench the reaction with saturated aqueous NaHCO₃ to neutralize any unreacted acid chloride. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Fig 2: Step-by-step synthetic workflow for benzylic amine acylation.

Analytical Validation & Quality Control

For researchers utilizing this building block, rigorous analytical validation of the resulting intermediates is non-negotiable. When validating the amide product described above, utilize the following spectral benchmarks:

-

¹H NMR (300 MHz, DMSO-d₆): The benzylic protons (

) of the starting material typically resonate around 3.8 ppm. Upon successful amide formation, the electron-withdrawing effect of the newly formed carbonyl group will shift these protons downfield to approximately 4.33 ppm ( -

HPLC Purity: Ensure the gradient method utilizes a buffered aqueous phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to prevent peak tailing of any residual unreacted amine.

Conclusion

(4-Chloro-3-nitrophenyl)methanamine is far more than a simple catalog reagent; it is a strategically designed molecular scaffold. By leveraging its highly nucleophilic benzylic amine for structural elongation and its activated aromatic ring for late-stage diversification, researchers can efficiently navigate the complex chemical space required for discovering selective mPGES-1 inhibitors and other advanced therapeutics. Adhering to the mechanistically grounded protocols and self-validating checks outlined in this guide will ensure high-fidelity synthesis and reproducible downstream biological data.

References

- World Intellectual Property Organization. "WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS". Google Patents.

-

Kojima, F. et al. "Prostaglandin E2 is a key mediator of the inflammatory response." The Journal of Immunology 2008, 180, 8361-8366. Available at:[Link]

-

Nakanishi, M. et al. "Genetic Deletion of mPGES-1 Suppresses Intestinal Tumorigenesis." Cancer Research 2008, 68(9), 3251-3259. Available at:[Link]

(4-Chloro-3-nitrophenyl)methanamine: A Comprehensive Technical Guide to Structural Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional and trifunctional building blocks dictates the efficiency of drug discovery pipelines. (4-Chloro-3-nitrophenyl)methanamine (also known as 4-chloro-3-nitrobenzylamine) is a highly versatile intermediate characterized by its orthogonal reactivity profile. Featuring a primary benzylamine, an electron-withdrawing nitro group, and an activated aryl chloride, this molecule serves as a foundational scaffold for synthesizing complex heterocycles, including potent anti-inflammatory agents and phosphodiesterase inhibitors.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and mechanistic applications in targeted therapeutics.

Part 1: Structural & Physicochemical Profiling

Understanding the physical and electronic nature of a building block is critical for predicting its behavior in complex synthetic cascades and biological environments. The table below summarizes the core quantitative data for both the free base and its highly stable hydrochloride salt form[1],[2].

Quantitative Data Summary

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| CAS Registry Number | 100398-63-8 | 116599-39-4 |

| Molecular Formula | C₇H₇ClN₂O₂ | C₇H₈Cl₂N₂O₂ |

| Molecular Weight | 186.60 g/mol | 223.06 g/mol |

| Physical State | Brown oil / Low-melting solid | Light brown crystalline solid |

| Predicted LogP | ~0.82 – 1.20 | N/A (Ionized Salt) |

| H-Bond Donors / Acceptors | 1 / 3 | 2 / 3 |

Causality in Structural Design

As an Application Scientist, I evaluate this molecule not just by its static properties, but by its dynamic potential. The structural arrangement offers three distinct, non-competing sites for derivatization:

-

The Primary Amine: Highly nucleophilic and sterically accessible, making it ideal for amidation, reductive amination, or protection (e.g., Boc-protection)[3].

-

The Nitro Group: Acts as a strong electron-withdrawing group (EWG). It lowers the electron density of the aromatic ring, which makes the adjacent chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Furthermore, it can be chemoselectively reduced to an aniline later in the synthesis to form benzimidazole or quinazoline cores.

-

The Aryl Chloride: Positioned para to the methylamine and ortho to the nitro group, this halogen is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct displacement by strong nucleophiles.

Orthogonal reactivity pathways of (4-Chloro-3-nitrophenyl)methanamine.

Part 2: Synthetic Methodologies & Self-Validating Protocols

Achieving high purity and yield when synthesizing (4-Chloro-3-nitrophenyl)methanamine requires strict control over chemoselectivity. Below are two field-proven methodologies, grounded in mechanistic logic.

Protocol A: Gabriel Synthesis via Phthalimide Intermediate

Causality & Rationale: Direct amination of 4-chloro-3-nitrobenzyl bromide with ammonia typically results in a statistical nightmare of primary, secondary, and tertiary amines due to over-alkylation. The Gabriel synthesis circumvents this by using potassium phthalimide—a bulky, nitrogen-containing nucleophile that can strictly only be alkylated once[4].

Step-by-Step Workflow:

-

Alkylation: Suspend potassium phthalimide (1.1 eq) in anhydrous DMF. Slowly add 4-chloro-3-nitrobenzyl bromide (1.0 eq) at room temperature. Heat the mixture to 80°C for 4 hours.

-

Intermediate Isolation: Pour the reaction into ice water. The intermediate, N-(4-chloro-3-nitrobenzyl)phthalimide, will precipitate. Filter and wash with cold water.

-

Hydrazinolysis: Suspend the intermediate in ethanol and add hydrazine hydrate (2.0 eq). Reflux for 2–3 hours.

-

Self-Validation Check: Observe the reaction flask. The formation of a voluminous, insoluble white precipitate (phthalhydrazide) acts as a visual confirmation that the phthalimide protecting group has been successfully cleaved.

-

Workup: Cool the mixture, filter off the phthalhydrazide byproduct, and concentrate the filtrate. Extract with dichloromethane (DCM) and wash with brine to yield the free base as a brown oil[4].

Protocol B: Chemoselective Reduction of 4-Chloro-3-nitrobenzonitrile

Causality & Rationale: When sourcing from 4-chloro-3-nitrobenzonitrile[5], the challenge is reducing the nitrile (C≡N) to a primary amine without inadvertently reducing the nitro group (-NO₂) or causing reductive dehalogenation of the aryl chloride. Standard catalytic hydrogenation (Pd/C + H₂) will destroy the nitro group. Therefore, Borane-Tetrahydrofuran (BH₃·THF) is utilized, as it is highly electrophilic and preferentially attacks the electron-rich nitrile over the nitro group.

Step-by-Step Workflow:

-

Activation: Dissolve 4-chloro-3-nitrobenzonitrile in anhydrous THF under strictly inert conditions (Argon/N₂).

-

Reduction: Cool the vessel to 0°C. Dropwise, add BH₃·THF (2.5 eq). Once addition is complete, slowly warm to room temperature, then reflux for 12 hours.

-

Self-Validation Check: Take a crude aliquot and perform an IR scan. The complete disappearance of the sharp, intense nitrile stretching band at ~2230 cm⁻¹ validates that the reduction is complete.

-

Quenching & Salt Formation: Cool to 0°C and carefully quench excess borane with methanol until effervescence ceases. To isolate the product and prevent oxidative degradation, add ethereal HCl. The product will crash out as 4-chloro-3-nitrobenzylamine hydrochloride[2].

Part 3: Applications in Target-Directed Drug Discovery

The true value of (4-Chloro-3-nitrophenyl)methanamine lies in its integration into advanced pharmacological agents.

Inhibitors of cGMP-Phosphodiesterase

In cardiovascular and erectile dysfunction research, controlling cyclic guanosine monophosphate (cGMP) levels is paramount. (4-Chloro-3-nitrophenyl)methanamine is utilized as a key nucleophile to synthesize anthranilic acid derivatives[4]. By reacting the primary amine of our target molecule with 2-fluoro-5-nitrobenzoic acid, researchers generate a rigid, highly substituted scaffold that effectively occupies the catalytic pocket of cGMP-phosphodiesterase, preventing the hydrolysis of cGMP and promoting sustained vasodilation[4].

FLAP Inhibitors for Asthma and COPD

Leukotrienes (LTs) are potent pro-inflammatory mediators derived from arachidonic acid. While older therapies targeted the 5-Lipoxygenase (5-LOX) enzyme directly, modern approaches target the 5-Lipoxygenase Activating Protein (FLAP) to avoid redox-related toxicities.

(4-Chloro-3-nitrophenyl)methanamine is a critical precursor in synthesizing 2-aminobenzoimidazol-5-carboxamides, which act as potent FLAP inhibitors[3]. During this synthesis, the benzylamine is often first protected with Di-tert-butyl dicarbonate (Boc₂O)[3], allowing the nitro group to be reduced and cyclized into a benzimidazole core. The resulting drug binds allosterically to FLAP, preventing it from transferring arachidonic acid to 5-LOX, thereby shutting down the production of bronchoconstrictive cysteinyl leukotrienes (CysLTs)[3].

Mechanism of FLAP inhibition in the arachidonic acid inflammatory cascade.

References

- US Patent 6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase.Google Patents.

- ES Patent 2528730T3 - 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents.Google Patents.

Sources

- 1. 4-CHLORO-3-NITROBENZYLAMINE | 100398-63-8 [chemicalbook.com]

- 2. 4-CHLORO-3-NITROBENZYLAMINE HYDROCHLORIDE CAS#: 116599-39-4 [amp.chemicalbook.com]

- 3. ES2528730T3 - 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents - Google Patents [patents.google.com]

- 4. US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase - Google Patents [patents.google.com]

- 5. fh至尊平台登录注册引领体育APP新潮流,打造个性化观赛体验 [ppcswitch.com]

Spectroscopic Profiling of (4-Chloro-3-nitrophenyl)methanamine: A Technical Guide for Drug Development

Executive Summary

In modern drug discovery, the rigorous structural validation of synthetic intermediates is non-negotiable. (4-Chloro-3-nitrophenyl)methanamine (CAS: 100398-63-8 for the free base; 116599-39-4 for the hydrochloride salt) is a highly versatile building block. It is prominently featured in the synthesis of triazolone-based mPGES-1 inhibitors for inflammation [2] and anthranilic acid derivatives targeting cGMP-phosphodiesterase [1].

This whitepaper provides an authoritative, deep-dive analysis of the spectroscopic properties (NMR, IR, MS) of (4-Chloro-3-nitrophenyl)methanamine. Moving beyond mere data listing, this guide establishes the causality behind spectral phenomena and provides self-validating experimental protocols to ensure absolute data integrity in your laboratory.

Spectroscopic Causality: The "Why" Behind the Data

Understanding the electronic environment of (4-Chloro-3-nitrophenyl)methanamine is critical for interpreting its spectra. The molecule features a benzene ring substituted with an electron-donating aminomethyl group (-CH₂NH₂), a strongly electron-withdrawing nitro group (-NO₂), and an electronegative chlorine atom (-Cl).

Nuclear Magnetic Resonance (NMR) Dynamics

The push-pull electronic effects of the substituents create a distinct ABX spin system in the aromatic region of the ¹H NMR spectrum.

-

H-2 Proton (ortho to NO₂): The strong anisotropic and inductive deshielding effects of the nitro group shift this proton significantly downfield (~7.89 ppm). Because it is isolated between the nitro and aminomethyl groups, it appears as a fine doublet (

Hz) due to meta-coupling with H-6. -

H-5 and H-6 Protons: Historical patent literature often reports these protons as a broad 2H singlet around 7.50 ppm due to low-field instrument limitations [1]. However, on a high-resolution instrument (≥400 MHz), this resolves into a doublet for H-5 (

Hz) and a doublet of doublets for H-6 (

Mass Spectrometry (MS) Isotopic Signatures

In Electrospray Ionization (ESI+), the presence of the chlorine atom provides a built-in self-validation mechanism. Chlorine naturally exists as two isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Consequently, the protonated molecular ion

Infrared (IR) Vibrational Modes

The nitro group dictates the most prominent features of the IR spectrum. The highly polar N-O bonds undergo drastic changes in dipole moment during vibration, resulting in intensely strong asymmetric stretching at ~1535 cm⁻¹ and symmetric stretching at ~1345 cm⁻¹.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every analytical workflow must be a closed, self-validating system. The following protocols incorporate mandatory Quality Assurance (QA) checkpoints.

Protocol A: High-Resolution NMR Acquisition

Causality: CDCl₃ is selected as the solvent for the free base due to excellent solubility, while DMSO-d₆ is preferred for the hydrochloride salt [3].

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming until the lock signal is maximized and the TMS line width at half-height is

Hz. -

Acquisition:

-

¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

-

¹C NMR: 512 scans, complete proton decoupling, 2-second relaxation delay.

-

-

Self-Validation Checkpoint: Verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm (¹H) and 77.16 ppm (¹C). If deviations exceed 0.02 ppm, recalibrate the axis.

Protocol B: ATR-FTIR Analysis

Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets to eliminate the risk of moisture absorption (water stretching at ~3300 cm⁻¹ obscures primary amine N-H stretches).

-

Background Calibration: Collect a 32-scan background spectrum of ambient air to subtract atmospheric H₂O and CO₂.

-

Sample Application: Place 2–5 mg of the neat solid directly onto the diamond crystal. Apply consistent pressure using the anvil.

-

Acquisition: Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Self-Validation Checkpoint: Ensure the baseline transmittance in non-absorbing regions (e.g., 2500–2000 cm⁻¹) is

.

Protocol C: LC-MS (ESI+) Workflow

Causality: 0.1% Formic acid is added to the mobile phase to act as a proton source, heavily favoring the formation of the

-

Mobile Phase: Prepare a gradient of Water/Acetonitrile, both fortified with 0.1% Formic acid.

-

Tuning: Infuse a 1 µg/mL standard solution to optimize the capillary voltage (typically 3.0 kV) and desolvation temperature (350°C).

-

Acquisition: Inject 1 µL of the sample. Scan the quadrupole from m/z 100 to 500.

-

Self-Validation Checkpoint: Confirm the presence of the 3:1 isotopic ratio at m/z 187/189. If absent, the analyte has degraded or lost the chlorine atom.

Logical Workflows & Fragmentation Pathways

Fig 1. Self-validating QA/QC workflow for spectroscopic certification.

Fig 2. Primary ESI-MS fragmentation pathways for (4-Chloro-3-nitrophenyl)methanamine.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |

| 7.89 | Doublet (d) | 2.0 | 1H | Aromatic H-2 |

| 7.52 | Doublet of doublets (dd) | 8.2, 2.0 | 1H | Aromatic H-6 |

| 7.50 | Doublet (d) | 8.2 | 1H | Aromatic H-5 |

| 3.96 | Singlet (s) | - | 2H | Aliphatic -CH₂- |

| 1.65 | Broad singlet (br s) | - | 2H | Amine -NH₂ (Exchanges with D₂O) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 147.8 | Quaternary (C) | C-3 (Attached to -NO₂) |

| 141.5 | Quaternary (C) | C-1 (Attached to -CH₂NH₂) |

| 132.5 | Methine (CH) | C-6 |

| 131.2 | Methine (CH) | C-5 |

| 126.5 | Quaternary (C) | C-4 (Attached to -Cl) |

| 123.8 | Methine (CH) | C-2 |

| 45.2 | Methylene (CH₂) | Aliphatic -CH₂- |

Table 3: Key FTIR-ATR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |

| 3380, 3310 | Medium | N-H Stretch | Primary amine (asymmetric and symmetric) |

| 3080 | Weak | C-H Stretch | Aromatic sp² C-H bonds |

| 1535 | Strong | N-O Stretch | Asymmetric stretching of the nitro group |

| 1345 | Strong | N-O Stretch | Symmetric stretching of the nitro group |

| 1040 | Medium | C-Cl Stretch | Aromatic carbon-chlorine bond |

Table 4: ESI-MS (+) Data

| m/z | Relative Abundance | Ion Species | Interpretation |

| 187.0 | 100% | Protonated molecular ion | |

| 189.0 | ~32% | Isotopic confirmation of 1x Chlorine atom | |

| 170.0 | Variable | Loss of ammonia from the primary amine | |

| 141.0 | Variable | Cleavage of the nitro group |

References

- US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase Google P

- WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS Google P

- 4-Nitrobenzylamine hydrochloride 18600-42-5 (Includes CAS 116599-39-4 properties) Guidechem

Technical Guide: Solubility & Stability of (4-Chloro-3-nitrophenyl)methanamine

This guide details the physicochemical profile, solubility behavior, and critical stability mechanisms of (4-Chloro-3-nitrophenyl)methanamine (also known as 4-Chloro-3-nitrobenzylamine).[1]

It addresses the specific challenges of handling a molecule that contains both a nucleophilic handle (primary amine) and an electrophilic core (activated aryl chloride), providing evidence-based protocols for storage and experimental use.[1]

Executive Summary

(4-Chloro-3-nitrophenyl)methanamine is a bifunctional building block used in the synthesis of pharmaceutical intermediates (e.g., inhibitors of cGMP-phosphodiesterase).[1] Its structure features a benzylamine moiety and a nitro-activated aryl chloride.[1]

Critical Insight: The compound exhibits a "stability duality" dependent on pH.[1]

-

Acidic State (pH < 7): Stable. The amine is protonated (

), deactivating its nucleophilicity.[1] -

Basic State (pH > 8): Unstable.[1] The free amine (

) can act as a nucleophile, while the nitro-group activates the ortho-chlorine towards Nucleophilic Aromatic Substitution (

Physicochemical Profile

| Property | Data | Notes |

| Compound Name | (4-Chloro-3-nitrophenyl)methanamine | Synonym: 4-Chloro-3-nitrobenzylamine |

| CAS (HCl Salt) | 116599-39-4 | Preferred storage form (Stable).[1][2][3] |

| CAS (Free Base) | 100398-63-8 | Reactive form (Generate in situ).[1] |

| Molecular Weight | 186.60 g/mol (Base) / 223.06 g/mol (HCl) | |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/degradation.[1] |

| pKa (Predicted) | ~8.9 (Benzylamine moiety) | Slightly lower than benzylamine (9.[1]3) due to electron-withdrawing |

| Melting Point | 152°C (HCl Salt) | Decomposes upon melting.[1] |

Solubility Profile

The solubility of this compound is strictly pH-dependent.[1] Researchers must choose the solvent system based on the desired ionization state.[1]

Solvent Compatibility Table

| Solvent | HCl Salt (Stable) | Free Base (Reactive) | Application |

| Water | High (>50 mg/mL) | Low (<1 mg/mL) | Aqueous buffers, biological assays.[1] |

| Methanol/Ethanol | High | Moderate | Recrystallization, stock solutions.[1] |

| DMSO | High | High | HTS screening, cryopreservation.[1] |

| Dichloromethane (DCM) | Insoluble | High | Extraction, synthesis (acylation).[1] |

| Ethyl Acetate | Insoluble | High | Liquid-Liquid extraction workup.[1] |

| Hexanes/Heptane | Insoluble | Low | Anti-solvent for precipitation.[1] |

Protocol: Controlled Free-Basing

Do not store the free base. If your protocol requires the free base (e.g., for a nucleophilic attack on an acyl chloride), generate it immediately before use:[1]

-

Dissolve the HCl salt in water (0.1 M).[1]

-

Add DCM (equal volume).[1]

-

Slowly add 1.1 eq of

or -

Separate the organic layer immediately and dry over

.[1] -

Use within 1 hour.

Stability & Degradation Mechanisms[1]

The primary stability risk is Nucleophilic Aromatic Substitution (

Degradation Pathways

-

Intermolecular Self-Alkylation (Polymerization): In the free base form, the amine of Molecule A attacks the C-4 position of Molecule B, displacing the chloride.[1] This leads to dimers and oligomers.[1]

-

Hydrolysis: In basic aqueous media (

), hydroxide ions ( -

Oxidation: Benzylic amines are susceptible to air oxidation to form imines or aldehydes (4-chloro-3-nitrobenzaldehyde), causing the solid to turn orange/brown.[1]

Visualizing the Instability

Caption: The transition from the stable HCl salt to the reactive free base triggers potential self-polymerization via SnAr displacement of the activated chlorine.[1]

Experimental Protocols

Solubility Determination (Visual Titration)

Objective: Determine the approximate saturation point in a specific solvent.[1]

-

Weigh 10 mg of (4-Chloro-3-nitrophenyl)methanamine HCl into a clear vial.

-

Add solvent in 100

L increments.[1] -

Vortex for 30 seconds after each addition.

-

Record volume when the solution becomes clear.

-

Calculation:

[1]

-

Forced Degradation Study (Stress Test)

Objective: Validate the stability of the compound in your specific assay buffer.[1]

-

Control: Dissolve compound in water/DMSO (50:50) at 1 mg/mL.[1] Store at 4°C.[1]

-

Base Stress: Dissolve in 0.1 M NaOH. Incubate at 25°C for 4 hours.

-

Thermal Stress: Dissolve in water.[1] Incubate at 60°C for 4 hours.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Expected Result: The Base Stress sample should show a new peak (lower retention time) corresponding to the hydrolyzed phenol product or dimer.[1]

-

Handling & Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Form | Hydrochloride Salt | Prevents amine oxidation and self-reaction.[1] |

| Temperature | -20°C (Long term) | Slows thermal degradation.[1] |

| Atmosphere | Argon/Nitrogen | Hygroscopic; moisture promotes hydrolysis.[1] |

| Container | Amber glass vial | Protects from photodegradation.[1] |

| Safety | Wear gloves & mask | Benzylic amines are skin sensitizers; Nitro compounds are potential mutagens.[1] |

References

-

PubChem. (n.d.).[1] Compound Summary: (4-Chloro-3-nitrophenyl)methanamine hydrochloride.[1] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link](Note: Linked to related salt record for validation).

-

Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] (Foundational text on SnAr mechanism of ortho-chloronitrobenzenes).

Sources

(4-Chloro-3-nitrophenyl)methanamine: Comprehensive Safety, Handling, and Operational Protocols for Drug Development Workflows

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently utilize (4-Chloro-3-nitrophenyl)methanamine (CAS 100398-63-8)[1] and its hydrochloride salt (CAS 116599-39-4)[2] as foundational building blocks. This bifunctional compound is instrumental in synthesizing complex pharmaceutical architectures, including cGMP-phosphodiesterase inhibitors and leukotriene modifiers (such as FLAP inhibitors)[3].

However, its structural versatility—driven by a reactive primary amine and an electrophilic nitroaromatic core—introduces strict toxicological and operational challenges[4]. This whitepaper synthesizes field-proven insights with rigorous safety data to provide a self-validating framework for handling this reactive intermediate safely and effectively.

Physicochemical Profiling & Hazard Assessment

Understanding the physical state and reactivity of the compound is the first step in designing a safe experimental workflow. The free base is highly reactive and prone to oxidation, whereas the hydrochloride salt offers enhanced bench stability[5].

Quantitative Data Summary

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 100398-63-8[1] | 116599-39-4[2] |

| Molecular Formula | C₇H₇ClN₂O₂ | C₇H₈Cl₂N₂O₂ |

| Molecular Weight | 186.60 g/mol | 223.06 g/mol |

| Physical State | Solid / Viscous Oil | Crystalline Solid |

| GHS Hazard Codes | H315, H319, H335[6] | H315, H319, H335[5] |

| Storage Requirements | Inert atmosphere, 2-8 °C | Room temperature, desiccated |

Mechanistic Toxicology

The hazard profile of (4-Chloro-3-nitrophenyl)methanamine is a direct consequence of its molecular architecture[4]:

-

The Primary Amine (H315/H319): The benzylamine moiety acts as a strong nucleophile and a localized base. Upon contact with physiological moisture (e.g., sweat, ocular fluid), it induces alkaline hydrolysis of cellular lipids, leading to severe skin and eye irritation[7].

-

The Nitroaromatic Core: Nitroaromatics possess high redox cycling capabilities. If absorbed systemically—a process facilitated by the lipophilic chloro substituent—the nitro group can undergo enzymatic reduction, generating reactive oxygen species (ROS) and potentially oxidizing hemoglobin to methemoglobin.

-

The Benzyl Position: The methylene bridge insulates the amine from the electron-withdrawing effects of the aromatic ring. This preserves its nucleophilicity compared to standard anilines, making it highly reactive but also highly irritating to the respiratory tract (H335) if inhaled[8].

Fig 1. Mechanistic toxicity pathways of (4-Chloro-3-nitrophenyl)methanamine exposure.

Standard Operating Procedures (SOP): Self-Validating Workflows

To mitigate exposure risks and ensure synthetic reproducibility, handling must follow strict, self-validating protocols. The following SOP details the Boc-protection of the free base—a standard first step in drug development to passivate the reactive amine before downstream cross-coupling[9].

Protocol: Boc-Protection of (4-Chloro-3-nitrophenyl)methanamine

Step 1: Pre-Reaction Setup & Material Transfer

-

Action: Conduct all operations in a certified chemical fume hood with a face velocity of 80-100 fpm. Wear nitrile gloves (double-gloved), a lab coat, and chemical splash goggles[8].

-

Causality: The free base can volatilize slightly or form fine dust. The fume hood prevents inhalation of the respiratory irritant (H335)[5].

-

Validation: Verify the hood airflow monitor reads safe levels before opening the reagent bottle.

Step 2: Weighing and Dissolution

-

Action: Weigh 1.0 eq of the amine using an enclosed analytical balance. Transfer to a flame-dried round-bottom flask and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Causality: DCM is chosen for its excellent solubilizing power for both the polar starting material and the resulting Boc-protected product, ensuring a homogeneous reaction mixture.

-

Validation: Visually confirm a clear solution. Any turbidity indicates moisture contamination or degraded (polymerized) starting material.

Step 3: Reagent Addition

-

Action: Cool the solution to 0 °C using an ice bath. Add 1.2 eq of Triethylamine (Et₃N), followed by the dropwise addition of 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in minimal DCM.

-

Causality: Cooling to 0 °C controls the exothermic nature of the Boc₂O reaction and suppresses the formation of isocyanate byproducts. Et₃N acts as an acid scavenger if the HCl salt is used, or as a catalyst for the free base.

-

Validation: Monitor the evolution of CO₂ gas (bubbles). The cessation of bubbling serves as a preliminary visual indicator of reaction completion.

Step 4: Quenching and Decontamination

-

Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl, and dry over MgSO₄.

-

Causality: The 1M HCl wash is critical; it protonates any residual unreacted (4-Chloro-3-nitrophenyl)methanamine, driving it into the aqueous phase and ensuring the organic product is free of the toxic starting material.

-

Validation: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the ninhydrin-active baseline spot confirms the complete consumption of the toxic amine.

Fig 2. Self-validating SOP workflow for handling reactive benzylamine derivatives.

Emergency Response & Decontamination Protocols

Despite rigorous SOPs, accidental exposure requires immediate, mechanistic-based intervention[2].

-

Spill Management: Do not sweep dry powders, as this aerosolizes the respiratory irritant. Cover the spill with a damp absorbent pad or inert binding material (e.g., sand, vermiculite). If the free base is spilled, carefully neutralize the area with a dilute acidic solution (e.g., 5% acetic acid) to form the water-soluble, non-volatile salt, then wipe clean.

-

Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin; solvents will dramatically increase the dermal absorption of the lipophilic nitroaromatic compound[4].

-

Ocular Exposure: Remove contact lenses if present and easy to do. Flush eyes with a continuous stream of water or saline for 20 minutes, holding eyelids open. Seek immediate ophthalmological evaluation due to the high risk of corneal saponification from the basic amine[2].

References

- Title: 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents (ES2528730T3)

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ES2528730T3 - 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents - Google Patents [patents.google.com]

- 4. 4-Chloro-3-nitrobenzonitrile | 939-80-0 [chemicalbook.com]

- 5. abcr.com [abcr.com]

- 6. 939-80-0|4-Chloro-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 7. CAS:1881330-49-9[(3-Chloro-4-nitrophenyl)methyl]diethylamine-毕得医药 [bidepharm.com]

- 8. 2-NITROBENZYLAMINE HYDROCHLORIDE | 24835-08-3 [chemicalbook.com]

- 9. ES2528730T3 - 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents - Google Patents [patents.google.com]

Strategic Functionalization of (4-Chloro-3-nitrophenyl)methanamine: A Blueprint for Next-Generation Therapeutics

Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

(4-Chloro-3-nitrophenyl)methanamine (CAS: 100398-63-8), frequently utilized as its hydrochloride salt (CAS: 116599-39-4), is a highly privileged building block in modern medicinal chemistry[1][2]. Its unique tri-functionalized aromatic architecture—comprising a primary benzylamine, a strongly electron-withdrawing nitro group, and a halogen—provides a highly programmable scaffold for the synthesis of complex pharmacophores.

This technical guide explores the mechanistic rationale behind utilizing this scaffold, specifically focusing on its application in synthesizing microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, kinase inhibitors, and phosphodiesterase antagonists[3][4]. By mastering the orthogonal reactivity of its three functional groups, researchers can unlock rapid structure-activity relationship (SAR) exploration.

Structural Rationale & Orthogonal Reactivity

As a Senior Application Scientist, the decision to select a starting material is driven by the predictability and selectivity of its downstream functionalization. (4-Chloro-3-nitrophenyl)methanamine offers three distinct vectors for modification:

-

The Methanamine (Benzylamine) Vector (C1): The primary amine is highly nucleophilic and serves as the primary anchor for amidation, sulfonylation, or reductive amination. Because it is aliphatic, it is significantly more nucleophilic than the aniline generated post-reduction, allowing for chemoselective functionalization without the need for complex protecting group strategies if reacted first.

-

The Nitro Vector (C3): The nitro group serves a dual purpose. Initially, its strong electron-withdrawing nature inductively activates the adjacent C-Cl bond. Upon reduction to an amine (aniline), it becomes a powerful nucleophile, enabling cyclization reactions to form benzimidazoles, benzothiazoles, or triazolones[3][5].

-

The Chloro Vector (C4): Positioned ortho to the nitro group, the chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Alternatively, if the nitro group is reduced to an electron-donating amine, the C-Cl bond is deactivated toward SNAr but becomes an ideal candidate for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

Fig 1: Orthogonal derivatization workflow of the core scaffold.

Pharmacological Application: Bypassing COX-2 Toxicity via mPGES-1

A major application of (4-Chloro-3-nitrophenyl)methanamine derivatives is the development of mPGES-1 inhibitors [3][6].

The Causality of the Target: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX-2 inhibitors (coxibs) block the cyclooxygenase enzymes (COX-1/COX-2), suppressing the conversion of arachidonic acid to PGH2. While this reduces inflammatory PGE2, it simultaneously suppresses the synthesis of prostacyclin (PGI2), a critical cardioprotective lipid. This suppression is the root cause of the cardiovascular toxicity associated with COX-2 inhibitors.

By targeting mPGES-1—the terminal enzyme downstream of COX-2 that specifically isomerizes PGH2 to PGE2—researchers can halt inflammation and tumor progression without disrupting the cardioprotective PGI2 pathway[3][5]. Derivatives such as 2-aminobenzoimidazol-5-carboxamides, synthesized directly from our core scaffold, have shown potent mPGES-1 inhibition[5].

Fig 2: mPGES-1 signaling pathway highlighting the targeted intervention point.

Quantitative Data: Derivative Profiles

The following table summarizes the quantitative reaction parameters and target applications for key intermediates derived from (4-Chloro-3-nitrophenyl)methanamine.

| Derivative / Intermediate | Primary Reagents | Reaction Temp (°C) | Yield (%) | Target Application |

| N-Boc-4-chloro-3-nitrobenzylamine | Boc₂O, DMAP, DCM | 0 to 25 | 75 - 82 | Universal protected intermediate[5] |

| Triazolone Precursors | Trifluoroacetic anhydride, MeOH | 65 (Reflux) | ~85 | mPGES-1 Inhibitors (Inflammation)[3] |

| 3-Amino-4-chlorobenzylamine | Fe powder, NH₄Cl, EtOH/H₂O | 80 | 90 - 95 | Benzimidazole core synthesis |

| Anthranilic Acid Analogues | 2-fluoro-5-nitrobenzoic acid | 25 | 68 - 72 | cGMP-PDE Inhibitors[4] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in chemical logic and in-process controls.

Protocol A: Chemoselective Amine Protection (Boc-Protection)

Objective: Mask the highly reactive primary benzylamine to prevent polymerization or side-reactions during subsequent nitro reduction.

-

Initialization: Dissolve 15.0 g (80.4 mmol) of (4-chloro-3-nitrophenyl)methanamine in 100 mL of anhydrous Dichloromethane (DCM)[5].

-

Catalysis: Add 0.49 g (4.0 mmol, 0.05 eq) of 4-Dimethylaminopyridine (DMAP). Rationale: DMAP acts as a nucleophilic catalyst, significantly accelerating the reaction with the bulky Boc-anhydride.

-

Addition: Cool the vessel to 0 °C using an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate (21.05 g, 96.5 mmol, 1.2 eq) in 30 mL DCM dropwise over 30 minutes[5].

-

Propagation & Control: Remove the ice bath and stir at room temperature for 12 hours. Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar baseline amine spot indicates completion.

-

Workup: Pour the mixture into aqueous ammonia to quench unreacted Boc₂O. Extract with DCM. Wash the organic layer with brine to remove water-soluble impurities and drive phase separation. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction (Avoiding Dehalogenation)

Objective: Reduce the nitro group to an aniline without cleaving the sensitive C-Cl bond. Expert Insight: Standard catalytic hydrogenation (Pd/C, H₂) will frequently result in hydrodehalogenation, stripping the chlorine atom off the aromatic ring. Therefore, a milder, chemoselective dissolving metal reduction is required.

-

Initialization: Dissolve the N-Boc protected intermediate (10.0 g) in a 4:1 mixture of Ethanol and Water (100 mL).

-

Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 325 mesh, 5.0 eq). Rationale: NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could cleave the Boc protecting group.

-

Reduction: Heat the suspension to 80 °C (reflux) for 4 hours.

-

Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Validation: The filtrate should transition from a dark, opaque suspension to a clear, pale-yellow solution.

-

Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Ethyl Acetate, wash with brine, dry, and evaporate to yield the 3-amino-4-chloro intermediate, ready for benzimidazole cyclization.

References

- Google Patents - WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS. WIPO.

- Google Patents - ES2528730T3 - 2-aminobenzoimidazol-5-carboxamides as anti-inflamm

- Google Patents - US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase. USPTO.

Sources

- 1. 4-CHLORO-3-NITROBENZYLAMINE | 100398-63-8 [chemicalbook.com]

- 2. 116599-39-4|(4-Chloro-3-nitrophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS - Google Patents [patents.google.com]

- 4. US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase - Google Patents [patents.google.com]

- 5. ES2528730T3 - 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents - Google Patents [patents.google.com]

- 6. ES2528730T3 - 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents - Google Patents [patents.google.com]

An In-Depth Technical Guide to (4-Chloro-3-nitrophenyl)methanamine: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3-nitrophenyl)methanamine is a substituted benzylamine that, while not possessing a deeply chronicled history in scientific literature, represents a key structural motif of significant interest in medicinal chemistry and materials science. Its architecture, featuring a chlorinated and nitrated phenyl ring, offers a versatile scaffold for the synthesis of a diverse array of more complex molecules. The presence of chloro and nitro functionalities provides reactive handles for further chemical transformations, making it a valuable, albeit specialized, building block in organic synthesis.

This technical guide provides a comprehensive overview of (4-Chloro-3-nitrophenyl)methanamine, from its logical synthetic origins to its physicochemical properties and potential applications. As a molecule that appears to be more of a contemporary research intermediate than a compound with a storied past, this document will focus on the practical aspects of its synthesis and characterization, providing insights grounded in established chemical principles.

Part 1: Proposed Genesis and Synthetic Strategy

While a definitive "discovery" of (4-Chloro-3-nitrophenyl)methanamine is not prominently documented, its conceptualization and synthesis can be logically deduced from the well-established chemistry of its precursors. The most direct and efficient synthetic route to this compound is through the reduction of a suitable functional group at the benzylic position of a 4-chloro-3-nitrobenzene scaffold.

The strategic approach hinges on the selective reduction of a nitrile or an aldehyde to the corresponding amine. Given the commercial availability and straightforward synthesis of 4-chloro-3-nitrobenzonitrile, this is the recommended starting material for a practical and scalable synthesis of the target methanamine.

The overall synthetic workflow can be visualized as a two-step process:

-

Nitration of a Substituted Benzene: The synthesis of the key intermediate, 4-chloro-3-nitrobenzonitrile, typically starts from the commercially available p-chlorobenzonitrile. This is achieved through an electrophilic aromatic substitution reaction, where a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, is used to introduce a nitro group onto the benzene ring.

-

Reduction of the Nitrile: The cyano group of 4-chloro-3-nitrobenzonitrile is then selectively reduced to an aminomethyl group (-CH₂NH₂) to yield (4-Chloro-3-nitrophenyl)methanamine. This transformation can be accomplished through various reduction methods, including catalytic hydrogenation or chemical reduction with hydride reagents.

This logical progression from readily available starting materials underscores the practical rationale behind the synthesis of (4-Chloro-3-nitrophenyl)methanamine as a bespoke building block for specific research and development applications.

Part 2: Physicochemical and Structural Characteristics

The physicochemical properties of (4-Chloro-3-nitrophenyl)methanamine are crucial for its handling, storage, and application in further synthetic endeavors. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on data from structurally analogous compounds.

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₇H₇ClN₂O₂ | - |

| Molecular Weight | 186.60 g/mol | - |

| Appearance | Likely a pale yellow to amber liquid or low-melting solid | Based on the appearance of similar substituted benzylamines. |

| Boiling Point | > 220 °C | Extrapolated from the boiling points of 4-chlorobenzylamine (~215 °C) and benzylamine (~185 °C), with an expected increase due to the nitro group.[1][2][3][4] |

| Melting Point | 25-35 °C | Estimated based on the melting points of related compounds like 3-nitrobenzylamine hydrochloride (226-231 °C for the salt) and 4-chloro-3-nitroaniline (103 °C). The free base is expected to have a significantly lower melting point.[5][6] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Sparingly soluble in water. | Based on the solubility of benzylamine and its derivatives, which are generally soluble in organic solvents and show some water solubility that decreases with increasing substitution.[3][7] |

| pKa | ~8.5 - 9.0 | Estimated based on the pKa of benzylamine (~9.3) with a slight decrease expected due to the electron-withdrawing effects of the chloro and nitro substituents. |

Part 3: Detailed Experimental Protocol - Synthesis via Nitrile Reduction

This section provides a detailed, step-by-step methodology for the synthesis of (4-Chloro-3-nitrophenyl)methanamine from 4-chloro-3-nitrobenzonitrile via catalytic hydrogenation. This method is chosen for its high efficiency, clean reaction profile, and scalability.

Step 1: Synthesis of 4-Chloro-3-nitrobenzonitrile (Intermediate)

This protocol is adapted from established procedures for the nitration of substituted benzenes.

Materials:

-

p-Chlorobenzonitrile

-

Fuming nitric acid (95%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

5% Sodium bicarbonate solution

-

Ethanol

-

Water

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to below 0 °C.

-

Slowly add p-chlorobenzonitrile to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Maintain the temperature below 0 °C and add fuming nitric acid dropwise from the dropping funnel over a period of 1 hour.

-

After the addition is complete, continue stirring at 0 °C for an additional 2-3 hours.

-

Slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

A white to pale yellow solid of 4-chloro-3-nitrobenzonitrile will precipitate.

-

Filter the solid and wash the filter cake with cold water, followed by a 5% sodium bicarbonate solution, and then again with cold water until the washings are neutral.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chloro-3-nitrobenzonitrile.

-

Dry the purified product under vacuum.

Step 2: Synthesis of (4-Chloro-3-nitrophenyl)methanamine

This protocol employs catalytic hydrogenation for the reduction of the nitrile group.

Materials:

-

4-Chloro-3-nitrobenzonitrile

-

Methanol or Ethanol (anhydrous)

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Hydrogen gas

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Set up a hydrogenation apparatus (e.g., a Parr hydrogenator).

-

In the reaction vessel, dissolve 4-chloro-3-nitrobenzonitrile in a suitable solvent such as anhydrous methanol or ethanol.

-

Carefully add the palladium on carbon catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and purge the system with hydrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) to facilitate the reaction.

-

Monitor the reaction progress by observing the hydrogen uptake or by thin-layer chromatography (TLC).

-

Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude (4-Chloro-3-nitrophenyl)methanamine.

-

The crude product can be purified further by vacuum distillation or column chromatography if necessary.

Part 4: Visualization of the Synthetic Workflow

The following diagram illustrates the logical relationship in the synthesis of (4-Chloro-3-nitrophenyl)methanamine.

Caption: Synthetic pathway to (4-Chloro-3-nitrophenyl)methanamine.

Conclusion

(4-Chloro-3-nitrophenyl)methanamine serves as a quintessential example of a modern chemical building block, whose value is derived not from a long history of use, but from its potential in the rational design and synthesis of novel compounds. This guide has provided a comprehensive, technically-grounded overview of its logical synthesis, predicted physicochemical properties, and a detailed experimental protocol for its preparation. For researchers and scientists in drug discovery and materials science, understanding the synthesis and characteristics of such intermediates is paramount for the successful development of next-generation molecules.

References

-

TCI AMERICA. 4-Chlorobenzylamine | 104-86-9.

-

Thermo Fisher Scientific. 4-chlorobenzylamine, 98%.

-

LookChem. 4-Chlorobenzylamine.